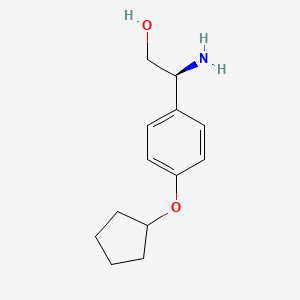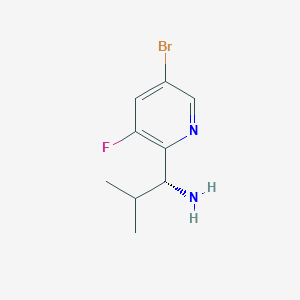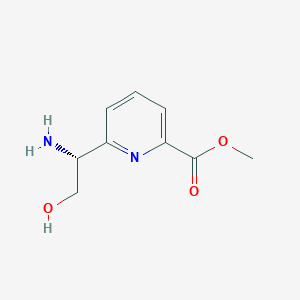
(R)-Methyl 6-(1-amino-2-hydroxyethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a picolinate moiety and an amino alcohol side chain. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Picolinate Core: The synthesis begins with the formation of the picolinate core, which can be achieved through the reaction of a suitable pyridine derivative with methyl chloroformate under basic conditions.
Introduction of the Amino Alcohol Side Chain: The next step involves the introduction of the amino alcohol side chain. This can be accomplished through a nucleophilic substitution reaction, where the picolinate core reacts with an appropriate amino alcohol derivative.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or crystallization can be employed.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification methods such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The amino alcohol side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The picolinate moiety can be reduced to form dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions include ketones, aldehydes, dihydropyridine derivatives, and various substituted picolinates.
Scientific Research Applications
®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate involves its interaction with specific molecular targets and pathways. The amino alcohol side chain can form hydrogen bonds with biological molecules, while the picolinate moiety can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 6-(1-amino-2-hydroxyethyl)picolinate: The enantiomer of the compound, which may have different biological activities.
Methyl 6-(1-amino-2-hydroxyethyl)pyridine-2-carboxylate: A structurally similar compound with a different substitution pattern on the pyridine ring.
Ethyl 6-(1-amino-2-hydroxyethyl)picolinate: A similar compound with an ethyl ester group instead of a methyl ester.
Uniqueness
®-Methyl 6-(1-amino-2-hydroxyethyl)picolinate is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)8-4-2-3-7(11-8)6(10)5-12/h2-4,6,12H,5,10H2,1H3/t6-/m0/s1 |
InChI Key |
KNYISGVMEATCNI-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=N1)[C@H](CO)N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238250.png)
![(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15238257.png)

![1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238265.png)
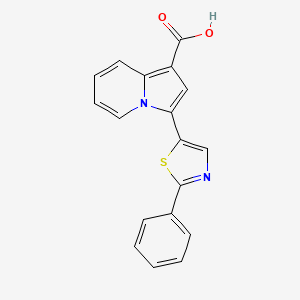
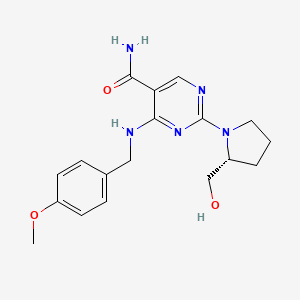
![{2',3'-Dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}hydrazine](/img/structure/B15238294.png)
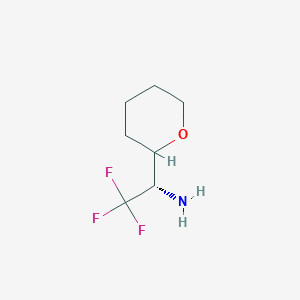
![(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15238301.png)

